![molecular formula C18H18N2O4 B5635878 3-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5635878.png)
3-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
1,2,4-Oxadiazoles and their derivatives, like 1,3,4-oxadiazoles, are heterocyclic compounds known for their diverse pharmacological activities. They are synthesized through various chemical reactions and have been studied for their molecular structures, chemical properties, and applications in different fields, excluding direct drug usage and dosage considerations.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions of hydrazides or hydrazones. For example, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by intramolecular oxidative cyclization of aceto- or benzohydrazides using oxidants like iodobenzene diacetate (Kumar, Mohana, & Mallesha, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by different substituents on the oxadiazole ring, which influence the compound's overall geometry and packing arrangement in the solid state. For instance, the substitution of methoxy groups impacts the planarity and V-shaped configurations of such molecules, affecting their molecular packing arrangements (Khan, Ibrar, & Simpson, 2014).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including pyrolysis, which leads to the formation of different intermediates and products. These reactions are influenced by the substituents on the oxadiazole ring and the reaction conditions (Werstiuk, Kłys, & Warkentin, 2006).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The presence of methoxy and halogen substituents affects these properties and can be studied through techniques like differential scanning calorimetry and X-ray crystallography.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are influenced by the substituents on the oxadiazole ring. Studies on oxadiazole derivatives reveal their potential in forming stable metal complexes and undergoing nucleophilic reactions, which are critical for understanding their behavior in chemical syntheses and potential applications (Mekkey, Mal, & Kadhim, 2020).
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-13(6-8-14)18-19-17(20-24-18)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEQTLDBCIDHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
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